2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol
Description
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 5, a hydroxyl group at position 4, and a 4-acetylpiperazinylmethyl moiety at position 2. This structure combines aromatic, hydrogen-bonding, and tertiary amine functionalities, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(17)16-5-3-15(4-6-16)9-11-7-12(18)13(19-2)8-14-11/h7-8H,3-6,9H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCEDDONSUTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H19N3O3
- Molecular Weight : 265.30 g/mol
- CAS Number : 1105191-13-6
The structure includes a piperazine ring, methoxy group, and a pyridine moiety, which are known to contribute to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate moderate to good antimicrobial properties. The presence of the piperazine moiety is often linked to enhanced antimicrobial efficacy .
- Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, particularly the D3 receptor, which may suggest potential applications in treating neuropsychiatric disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biological pathways relevant in disease processes.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : By binding to the active sites of enzymes, it may prevent their catalytic activity, thus altering metabolic pathways.
- Receptor Binding : The compound may modulate receptor activity by either agonizing or antagonizing specific pathways, particularly in neurotransmission.
Study on Antimicrobial Activity
A study conducted on a series of thiazole derivatives, which share structural similarities with this compound, revealed that most exhibited significant antimicrobial activity. This suggests that derivatives of this compound could also possess similar properties .
Dopamine Receptor Agonism
Research on related compounds indicated that they could selectively activate dopamine D3 receptors without affecting other dopamine receptor subtypes. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate to good activity | |
| Dopamine Receptor | Agonist activity | |
| Enzyme Inhibition | Potential inhibition |
Table 2: Related Compounds and Their Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other acetylpiperazine derivatives and pyridine-based analogs in terms of substituent effects , physicochemical properties , and functional applications . Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Flexibility vs. The absence of a metal-coordinating phthalocyanine core (as in ’s Zn(II) complexes) limits its utility in photodynamic therapy but may enhance solubility for pharmacological applications .
Biological Activity: Analogous acetamide derivatives (e.g., ) exhibit bioactivity likely due to their aryl-phenoxy and acetylpiperazine motifs, which enhance receptor binding. The target compound’s hydroxyl group may confer distinct pharmacokinetic properties (e.g., improved aqueous solubility) .
Synthetic Utility :
- Unlike boronic ester analogs (), the target compound lacks a reactive handle for cross-coupling, suggesting its primary role as a scaffold for further functionalization or as a ligand in coordination chemistry .
Research Findings and Limitations
- Structural Insights : Acetylpiperazine derivatives are commonly used to enhance solubility and modulate electronic properties in metal complexes (e.g., Zn(II) phthalocyanines in ) .
- Thermal Stability : The boronic ester analog () exhibits a high melting point (~199°C), suggesting that the acetylpiperazine moiety contributes to thermal stability. However, the target compound’s melting point remains uncharacterized .
Critical Analysis of Evidence
- Gaps in Data : Direct experimental data (e.g., spectroscopic, crystallographic) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
- Contradictions : While acetylpiperazine derivatives are versatile, their applications vary widely. For example, phthalocyanines () are materials-oriented, whereas acetamides () are bioactive, complicating unified conclusions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
